molecular formula C22H26N4O10 B8210707 19-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(20),17-dien-21-one

19-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(20),17-dien-21-one

Cat. No.: B8210707
M. Wt: 506.5 g/mol
InChI Key: NQSRKKVRYOZHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “19-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12,15-pentaoxabicyclo[15318-Crown-5 [4-(2,4-Dinitrophenylazo)phenol] . This compound is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, which makes them useful in a variety of chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol] typically involves the reaction of 18-Crown-5 with 4-(2,4-Dinitrophenylazo)phenol. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol] undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol] involves the formation of complexes with cations. The crown ether ring forms a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This property is exploited in various applications, such as catalysis and ion transport .

Comparison with Similar Compounds

Uniqueness: 18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol] is unique due to its specific ring size and the presence of the 2,4-Dinitrophenylazo group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective cation binding and transport .

Properties

IUPAC Name

19-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(20),17-dien-21-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O10/c27-22-16-11-18(23-24-20-2-1-19(25(28)29)13-21(20)26(30)31)12-17(22)15-36-10-8-34-6-4-32-3-5-33-7-9-35-14-16/h1-2,11-13,24H,3-10,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSRKKVRYOZHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCC2=CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C=C(C2=O)COCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCOCC2=CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C=C(C2=O)COCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.